7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes amino, hydroxy, methoxyphenyl, sulfanyl, and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, sulfoxide, and substituted derivatives, which may have different chemical and biological properties.
Scientific Research Applications
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidine-6-carbonitrile: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the sulfanyl and carbonitrile groups, makes this compound unique
Properties
IUPAC Name |
7-amino-5-(4-hydroxy-3-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c1-23-9-4-6(2-3-8(9)21)10-7(5-16)12(17)18-13-11(10)14(22)20-15(24)19-13/h2-4,21H,1H3,(H4,17,18,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSAIFWPEFRQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=NC3=C2C(=O)NC(=S)N3)N)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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